molecular formula C8H7N3O3 B568984 4-Amino-2-methoxy-5-nitrobenzonitrile CAS No. 1196074-43-7

4-Amino-2-methoxy-5-nitrobenzonitrile

Cat. No.: B568984
CAS No.: 1196074-43-7
M. Wt: 193.162
InChI Key: MZSOAOZWWJQCHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-methoxy-5-nitrobenzonitrile is an organic compound with the molecular formula C8H7N3O3 and a molecular weight of 193.16 g/mol . This compound is characterized by the presence of an amino group, a methoxy group, a nitro group, and a nitrile group attached to a benzene ring. It is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Amino-2-methoxy-5-nitrobenzonitrile typically involves multiple steps. One common synthetic route starts with the nitration of 2-methoxybenzonitrile to form 2-methoxy-5-nitrobenzonitrile. This intermediate is then subjected to a reduction reaction to introduce the amino group, resulting in the formation of this compound . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-Amino-2-methoxy-5-nitrobenzonitrile undergoes various chemical reactions, including:

Scientific Research Applications

4-Amino-2-methoxy-5-nitrobenzonitrile is widely used in scientific research due to its versatile chemical properties. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in the development of pharmaceuticals and as a probe in biochemical assays. Industrially, it is employed in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 4-Amino-2-methoxy-5-nitrobenzonitrile involves its interaction with specific molecular targets. The amino and nitro groups can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

4-Amino-2-methoxy-5-nitrobenzonitrile can be compared with similar compounds such as 2-methoxy-4-nitrobenzonitrile and 4-amino-2-methoxybenzonitrile. These compounds share structural similarities but differ in the position and type of functional groups attached to the benzene ring. The unique combination of functional groups in this compound imparts distinct chemical properties, making it suitable for specific applications .

Properties

IUPAC Name

4-amino-2-methoxy-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-8-3-6(10)7(11(12)13)2-5(8)4-9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSOAOZWWJQCHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C#N)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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